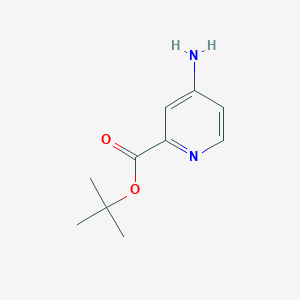

Tert-butyl 4-aminopyridine-2-carboxylate

概要

説明

Tert-butyl 4-aminopyridine-2-carboxylate is a versatile organic compound that serves as a building block in various chemical syntheses. It is characterized by the presence of an amino group at the 4-position and a carboxylate ester group at the 2-position of the pyridine ring, with a tert-butyl group attached to the nitrogen atom.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-aminopyridine-2-carboxylic acid as the starting material.

Esterification Reaction: The carboxylic acid group is converted to its tert-butyl ester derivative using tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry techniques may be employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Nitric acid for nitration, halogen gases for halogenation.

Major Products Formed:

Oxidation: 4-nitro-2-carboxylate pyridine.

Reduction: 4-amino-2-carboxylate pyridine.

Substitution: Nitro- or halogen-substituted pyridine derivatives.

科学的研究の応用

Organic Synthesis

Tert-butyl 4-aminopyridine-2-carboxylate is widely utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The amino group can act as a nucleophile in substitution reactions, allowing for the introduction of various functional groups.

- Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds, which are essential in constructing complex organic frameworks.

Case Study : A study demonstrated the use of this compound in synthesizing novel inhibitors targeting specific kinases, showcasing its utility in developing new therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a therapeutic agent. Its mechanism of action often involves inhibition of specific enzymes or modulation of receptor activity.

- Therapeutic Targets : It has shown promise in targeting conditions such as fibrodysplasia ossificans progressiva (FOP) and diffuse midline glioma (DMG) through selective inhibition of ALK2 receptors .

Data Table: Therapeutic Potential

Material Science

The compound is also employed in material science for developing novel materials with specific electronic properties. Its ability to form stable structures makes it suitable for applications in electronics and nanotechnology.

Biological Studies

This compound is utilized in biological studies to investigate enzyme inhibitors and receptor modulators. Its structural features enable it to interact selectively with biological targets.

Case Study : Research has indicated that this compound can effectively inhibit certain pathways involved in cell signaling, thus providing insights into its potential as a therapeutic agent .

作用機序

The mechanism by which tert-butyl 4-aminopyridine-2-carboxylate exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific derivatives synthesized from this compound.

類似化合物との比較

4-Aminopyridine-2-carboxylic acid: Lacks the tert-butyl ester group.

N-(4-Aminopyridin-2-yl)acetamide: Contains an acetamide group instead of the ester.

4-Aminopyridine-2-carboxylate methyl ester: Has a methyl ester group instead of tert-butyl.

Uniqueness: Tert-butyl 4-aminopyridine-2-carboxylate is unique due to its tert-butyl group, which provides steric hindrance and stability, making it a valuable intermediate in organic synthesis.

This compound's versatility and reactivity make it an essential tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and serve as a precursor for numerous derivatives underscores its importance in advancing research and development across multiple fields.

生物活性

Tert-butyl 4-aminopyridine-2-carboxylate (TBAPC) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

TBAPC is an organic compound characterized by the presence of a tert-butyl group, an amino group, and a pyridine ring with a carboxylate functional group. Its molecular formula is , and it has been synthesized for various biological evaluations.

Antiparasitic Activity

Recent studies have highlighted TBAPC's potential as an antiparasitic agent, particularly against malaria. Structural modifications of related compounds have been shown to enhance their efficacy against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives that incorporate polar functionalities improve aqueous solubility while maintaining or enhancing antiparasitic activity. A notable study demonstrated that specific analogs exhibited effective inhibition of PfATP4-associated Na-ATPase activity, which is crucial for the parasite's survival .

Antifungal Activity

TBAPC and its derivatives have also been evaluated for antifungal properties. Research indicates that certain compounds within this class inhibit the growth of pathogenic fungi by targeting ergosterol biosynthesis pathways. For example, compounds were tested against Yarrowia lipolytica, showing significant growth inhibition attributed to their interaction with sterol biosynthesis enzymes such as sterol C14-reductase .

Antibacterial Activity

The antibacterial potential of TBAPC has been assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria. While initial evaluations indicated limited intrinsic antibacterial activity, modifications to the compound's structure have led to enhanced efficacy in potentiating the effects of existing antibiotics .

The mechanisms underlying the biological activities of TBAPC are multifaceted:

- Enzyme Inhibition : TBAPC may inhibit key enzymes involved in metabolic pathways critical for parasite survival.

- Membrane Disruption : Some derivatives have shown potential in disrupting fungal cell membranes, leading to cell death.

- Receptor Interaction : The compound may interact with specific receptors or proteins in bacterial cells, altering their function and enhancing antibiotic effectiveness.

Case Studies and Research Findings

- Antimalarial Efficacy : A study evaluated several TBAPC analogs for their ability to inhibit malaria parasites in vitro and in vivo. The most potent compounds exhibited EC values in the low micromolar range, demonstrating significant efficacy in mouse models .

- Fungal Growth Inhibition : Another investigation focused on the antifungal properties of TBAPC derivatives against Candida spp. The results indicated that specific structural modifications could lead to enhanced antifungal activity with EC values significantly lower than those of traditional antifungals .

- Antibacterial Synergy : Research on the antibacterial properties revealed that while TBAPC alone had minimal activity against E. coli, it significantly enhanced the effectiveness of existing antibiotics when used in combination therapies .

Data Summary

特性

IUPAC Name |

tert-butyl 4-aminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKYHZODAGUQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。